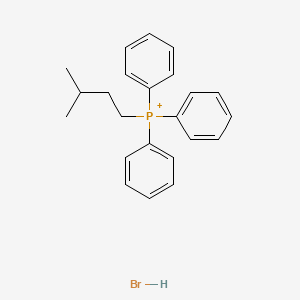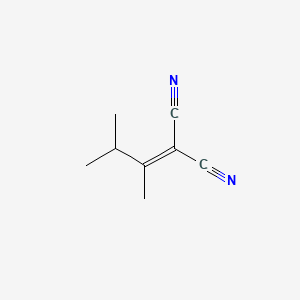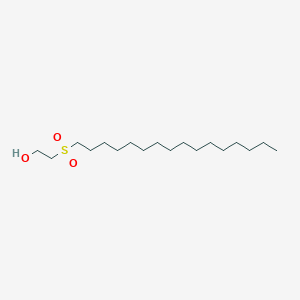
Isoamyl triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoamyl triphenylphosphonium bromide is a chemical compound with the molecular formula C23H26BrP. It is also known as (3-Methylbutyl)triphenylphosphonium bromide. This compound is a member of the triphenylphosphonium salts family, which are widely used in organic synthesis and various chemical reactions due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoamyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with isoamyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
(C6H5)3P+C5H11Br→(C6H5)3P+C5H11Br−
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of microwave irradiation has been explored to optimize the reaction conditions, resulting in shorter reaction times and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
Isoamyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium hydroxide can produce isoamyl alcohol and triphenylphosphine oxide.
Aplicaciones Científicas De Investigación
Isoamyl triphenylphosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biological Studies: It is used in studies involving mitochondria-targeting molecules due to its ability to accumulate in mitochondria.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of isoamyl triphenylphosphonium bromide involves its ability to act as a carrier for mitochondria-targeting molecules. The triphenylphosphonium cation can accumulate in the mitochondria due to the high transmembrane potential, leading to the disruption of mitochondrial function. This can result in the generation of reactive oxygen species and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an isoamyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of an isoamyl group.
Ethoxycarbonylmethyltriphenylphosphonium Bromide: Contains an ethoxycarbonylmethyl group.
Uniqueness
Isoamyl triphenylphosphonium bromide is unique due to its isoamyl group, which provides different steric and electronic properties compared to other triphenylphosphonium salts. This can influence its reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C23H27BrP+ |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
3-methylbutyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1; |
Clave InChI |
GZLGTVRDLCJQTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B11959133.png)












